![molecular formula C22H20ClFN2O3 B3009633 7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-08-1](/img/structure/B3009633.png)
7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been explored in the provided papers. For instance, paper describes the synthesis of uracil-annulated heteroazulenes, which are isoelectronic with 5-dezazaflavin. These compounds were synthesized and their structural characteristics were elucidated using X-ray crystal analysis and molecular orbital (MO) calculations. Similarly, paper discusses the alkylation of dipyrimidine derivatives, which results in the formation of dimethyl derivatives. These processes involve the use of different alkylating agents and conditions, which could be relevant for the synthesis of the compound , as it may involve similar alkylation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography and MO calculations in paper . These techniques provide detailed information about the three-dimensional arrangement of atoms within a molecule and the electronic properties that can affect its reactivity and interactions with other molecules. Although the exact structure of "7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is not provided, similar analytical methods would likely be used to determine its structure.
Chemical Reactions Analysis
The reactivity of related compounds has been investigated, particularly in the context of their interactions with nucleophiles. Paper reports that the introduction of nucleophiles to the synthesized heteroazulenes results in regio-isomer formation, which is dependent on the type of nucleophile used. Additionally, the photo-induced oxidation reactions of these compounds toward alcohols under aerobic conditions were studied, demonstrating their potential as oxidizing agents. These findings suggest that the compound may also exhibit interesting reactivity with nucleophiles and could potentially function as an oxidizing agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been characterized to some extent. For example, the stability of the cations described in paper is quantified by their pKR+ values, and their electrochemical reduction potentials were measured using cyclic voltammetry. These properties are important for understanding the behavior of the compounds in different environments and could provide insights into the properties of "7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione", such as its stability, reactivity, and potential applications.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis Methods : A study by Vydzhak and Panchishyn (2010) details the synthesis of derivatives of this compound, demonstrating a route that provides a wide range of such derivatives. This synthesis is significant for developing new compounds with potentially varied applications (Vydzhak & Panchishyn, 2010).
Applications in Material Science
- Photoluminescent Properties : Lei et al. (2016) researched compounds with similar structures, highlighting their stimulus-responsive fluorescent properties. These properties are crucial for applications in material science, especially in developing new types of sensors or imaging materials (Lei et al., 2016).
- Electron Transport in Solar Cells : In the field of solar energy, Hu et al. (2015) investigated the use of a related n-type conjugated polyelectrolyte for electron transport in polymer solar cells. This study highlights the potential of using such compounds in renewable energy technologies (Hu et al., 2015).
Applications in Organic Electronics
- Light-Emitting Devices : Luo et al. (2015) synthesized derivatives for use in standard-red organic light-emitting devices. Their research underscores the compound's utility in developing advanced display technologies (Luo et al., 2015).
Other Applications
- Antimicrobial Activity : Ghorab et al. (2017) synthesized derivatives and evaluated their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Propriétés
IUPAC Name |
7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3/c1-12-10-17-15(11-16(12)23)20(27)18-19(13-4-6-14(24)7-5-13)26(9-8-25(2)3)22(28)21(18)29-17/h4-7,10-11,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZLFMDDLZHTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

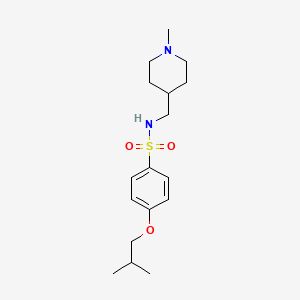
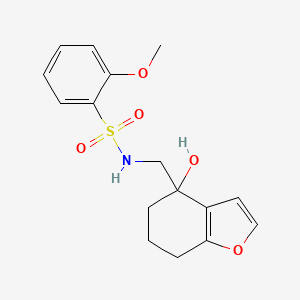
![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)
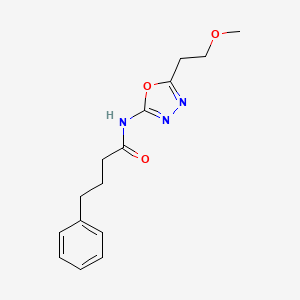


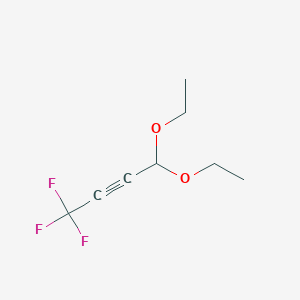

![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)

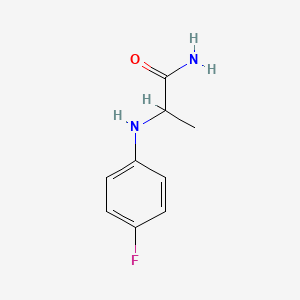
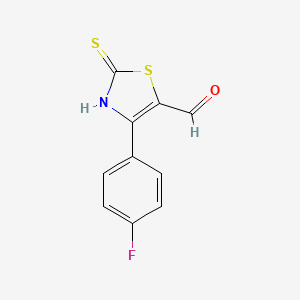
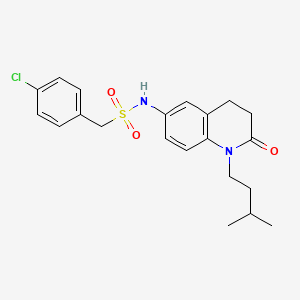
![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)